Cas no 297765-50-5 ((S)-1-(4-Bromophenyl)-2-azidoethanol)

(S)-1-(4-Bromophenyl)-2-azidoethanol 化学的及び物理的性質
名前と識別子
-
- (S)-1-(4-Bromophenyl)-2-azidoethanol
- (1S)-2-azido-1-(4-bromophenyl)ethanol
- (s)-2-azido-1-(4-bromophenyl)ethanol
- (1S)-2-azido-1-(4-bromophenyl)ethan-1-ol
-
- インチ: 1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1
- InChIKey: ZTVZXBMAYVQBAK-MRVPVSSYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)[C@@H](CN=[N+]=[N-])O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 198
- トポロジー分子極性表面積: 34.6
- 疎水性パラメータ計算基準値(XlogP): 2.7
(S)-1-(4-Bromophenyl)-2-azidoethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370507-2.5g |
(1S)-2-azido-1-(4-bromophenyl)ethan-1-ol |
297765-50-5 | 95% | 2.5g |
$2071.0 | 2023-03-02 | |
1PlusChem | 1P01BUCJ-50mg |
(1S)-2-azido-1-(4-bromophenyl)ethan-1-ol |
297765-50-5 | 95% | 50mg |
$354.00 | 2024-05-06 | |
1PlusChem | 1P01BUCJ-10g |
(1S)-2-azido-1-(4-bromophenyl)ethan-1-ol |
297765-50-5 | 95% | 10g |
$5680.00 | 2024-05-06 | |
1PlusChem | 1P01BUCJ-250mg |
(1S)-2-azido-1-(4-bromophenyl)ethan-1-ol |
297765-50-5 | 95% | 250mg |
$710.00 | 2024-05-06 | |
1PlusChem | 1P01BUCJ-1g |
(1S)-2-azido-1-(4-bromophenyl)ethan-1-ol |
297765-50-5 | 95% | 1g |
$1369.00 | 2024-05-06 | |
Enamine | EN300-370507-0.05g |
(1S)-2-azido-1-(4-bromophenyl)ethan-1-ol |
297765-50-5 | 95% | 0.05g |
$245.0 | 2023-03-02 | |
Enamine | EN300-370507-0.1g |
(1S)-2-azido-1-(4-bromophenyl)ethan-1-ol |
297765-50-5 | 95% | 0.1g |
$366.0 | 2023-03-02 | |
Enamine | EN300-370507-0.25g |
(1S)-2-azido-1-(4-bromophenyl)ethan-1-ol |
297765-50-5 | 95% | 0.25g |
$524.0 | 2023-03-02 | |
Enamine | EN300-370507-0.5g |
(1S)-2-azido-1-(4-bromophenyl)ethan-1-ol |
297765-50-5 | 95% | 0.5g |
$824.0 | 2023-03-02 | |
1PlusChem | 1P01BUCJ-100mg |
(1S)-2-azido-1-(4-bromophenyl)ethan-1-ol |
297765-50-5 | 95% | 100mg |
$515.00 | 2024-05-06 |
(S)-1-(4-Bromophenyl)-2-azidoethanol 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
(S)-1-(4-Bromophenyl)-2-azidoethanolに関する追加情報
Recent Advances in the Study of (S)-1-(4-Bromophenyl)-2-azidoethanol (CAS: 297765-50-5)
The compound (S)-1-(4-Bromophenyl)-2-azidoethanol (CAS: 297765-50-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral azido alcohol serves as a versatile intermediate in the synthesis of various biologically active molecules, including potential drug candidates. Recent studies have focused on its applications in click chemistry, asymmetric synthesis, and as a building block for novel therapeutics targeting infectious diseases and cancer.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of (S)-1-(4-Bromophenyl)-2-azidoethanol in the synthesis of triazole-containing HIV-1 protease inhibitors. The researchers utilized copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate libraries of compounds with improved binding affinity and selectivity. The chiral purity of the starting material (enantiomeric excess >99%) proved crucial for maintaining the stereochemical integrity of the final inhibitors.
In the field of antimicrobial research, a team from MIT reported in ACS Infectious Diseases (2024) the development of new β-lactam antibiotics incorporating (S)-1-(4-Bromophenyl)-2-azidoethanol as a key structural element. The azido group enabled facile conjugation with various β-lactam cores through click chemistry, while the bromophenyl moiety contributed to enhanced membrane penetration in Gram-negative bacteria. Several derivatives showed promising activity against multidrug-resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii.
Recent advancements in synthetic methodology have also been reported. A Nature Communications paper (2023) described an improved enzymatic resolution process for producing (S)-1-(4-Bromophenyl)-2-azidoethanol with higher yield and purity. The researchers employed a novel lipase from Candida antarctica that demonstrated exceptional enantioselectivity (E > 200) for the kinetic resolution of the racemic mixture. This breakthrough could significantly reduce production costs for this valuable intermediate.
From a safety and pharmacokinetic perspective, a 2024 study in Chemical Research in Toxicology investigated the metabolic pathways of (S)-1-(4-Bromophenyl)-2-azidoethanol in human liver microsomes. The results indicated that the compound undergoes rapid reduction of the azido group followed by glucuronidation, suggesting favorable metabolic stability for pharmaceutical applications. No significant cytotoxicity was observed in hepatocyte assays at concentrations up to 100 μM.
Looking forward, the unique combination of reactive functional groups (azido and hydroxyl) and chiral center in (S)-1-(4-Bromophenyl)-2-azidoethanol continues to make it a valuable scaffold for drug discovery. Current research directions include its application in PROTAC (proteolysis targeting chimera) development and as a linker in antibody-drug conjugates. The compound's CAS number (297765-50-5) has seen a 35% increase in literature citations over the past two years, reflecting growing interest in its pharmaceutical potential.
297765-50-5 ((S)-1-(4-Bromophenyl)-2-azidoethanol) 関連製品
- 1312784-43-2(Ethyl2-Chloro-6-fluoroquinazoline-4-acetate)
- 104807-46-7(Methoctramine)
- 1451393-52-4(3,5-Bis(trifluoromethyl)benzylboronic acid)
- 1019489-91-8(butyl(2,4,6-trimethylphenyl)methylamine)
- 1270334-51-4(3-amino-3-(2-bromopyridin-3-yl)propanoic acid)
- 1627180-68-0(5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine)
- 2137812-74-7(Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate)
- 23733-92-8('trans(?)-Methylkhellacton')
- 1706444-44-1(4-(2,6-Dimethoxybenzoyl)quinoline)
- 2680647-44-1(2-{2,2,2-trifluoro-N-(pyridin-2-yl)methylacetamido}acetic acid)



